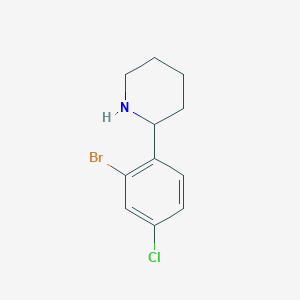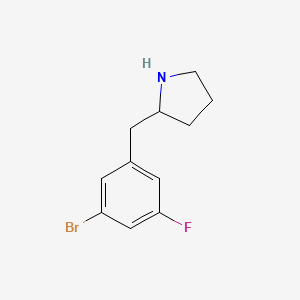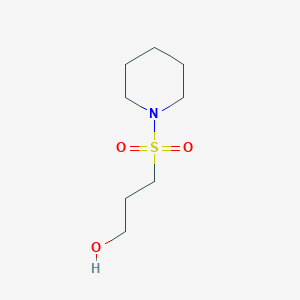
3-(Piperidin-1-ylsulfonyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-1-ylsulfonyl)propan-1-ol is an organic compound with the molecular formula C8H17NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfonyl group attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylsulfonyl)propan-1-ol typically involves the reaction of piperidine with a sulfonyl chloride, followed by the addition of a propanol derivative. One common method involves the use of methyl 3-(piperidin-1-yl)propanoate as a starting material, which is then reduced using lithium aluminum hydride in anhydrous tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .
化学反应分析
Types of Reactions
3-(Piperidin-1-ylsulfonyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(Piperidin-1-ylsulfonyl)propanal, while reduction of the sulfonyl group can produce 3-(Piperidin-1-yl)propan-1-ol .
科学研究应用
3-(Piperidin-1-ylsulfonyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and amines.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 3-(Piperidin-1-ylsulfonyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
3-(Piperidin-1-ylsulfonyl)butan-1-ol: Contains an additional carbon in the propanol chain, which can affect its physical and chemical properties.
3-(Morpholin-1-ylsulfonyl)propan-1-ol: Contains a morpholine ring instead of piperidine, altering its biological activity.
Uniqueness
3-(Piperidin-1-ylsulfonyl)propan-1-ol is unique due to its combination of a piperidine ring and a sulfonyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
属性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
3-piperidin-1-ylsulfonylpropan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h10H,1-8H2 |
InChI 键 |
JGLTUUOMHNYOBB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


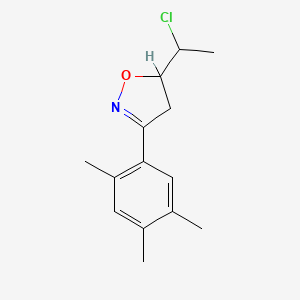

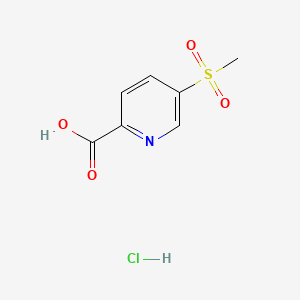
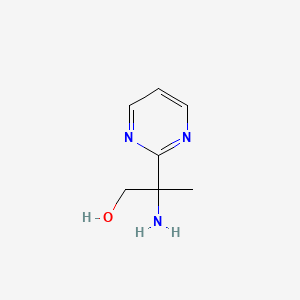
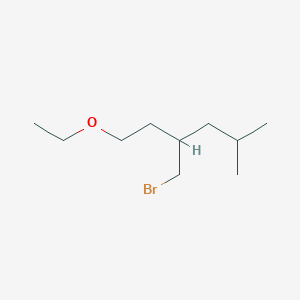

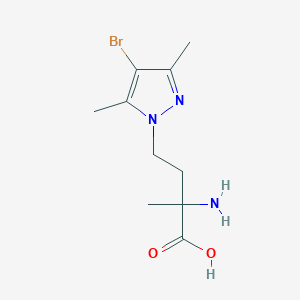
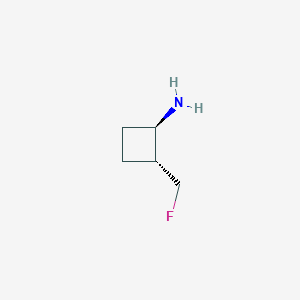
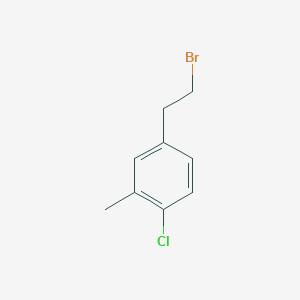
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
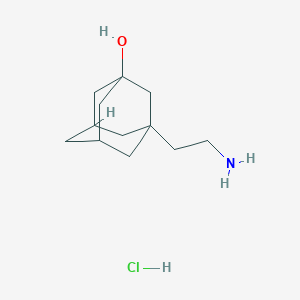
![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
